tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-bromophenoxymethyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include various oxidized derivatives depending on the oxidizing agent used.
Reduction: Dehalogenated products are typically formed.
Scientific Research Applications
tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom allows for selective binding and modification of biological molecules, which can affect various biochemical pathways. The compound’s piperidine ring structure is crucial for its activity, enabling it to interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate is unique due to its specific bromophenoxy group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective modification of biological targets .
Properties
IUPAC Name |
tert-butyl 4-[(2-bromophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-7-5-4-6-14(15)18/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUAVFZPYDSVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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